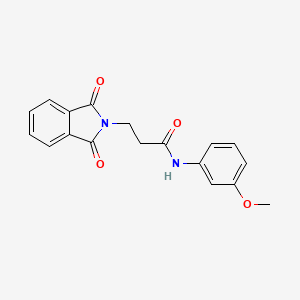![molecular formula C18H23NO6 B5538546 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide involves complex reactions. For instance, Baylis et al. (1993) described the synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones through reactions between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides, demonstrating a method that might be relevant to the synthesis of related compounds (Baylis et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide has been detailed in studies like that of Zeng et al. (2021), where a new 1,5-dioxaspiro[5.5] derivative's crystal structure was analyzed, highlighting the triclinic, P-1 space group classification (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Chemical reactions involving spiro compounds, such as the one described by Gabriele et al. (2007), involve sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization, indicating complex reactions that could apply to the synthesis and functionalization of 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide (Gabriele, Mancuso, Salerno, & Costa, 2007).
Physical Properties Analysis
The physical properties of similar compounds have been studied through methods like X-ray crystallography, as seen in the work by Quintana et al. (2013), providing insight into the crystalline structure and physical characteristics that could be related to 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide (Quintana, Henao, Robles, & Urbina, 2013).
Chemical Properties Analysis
Exploring the chemical properties of compounds similar to 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide involves detailed spectroscopic analysis and theoretical calculations, such as those performed by Zeng et al. (2013) on related molecules. This work provides a framework for understanding the chemical behavior and reactivity of such complex structures (Zeng, Wu-Lan, & Cai, 2013).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Anti-inflammatory Pharmaceuticals: Research has led to the development of novel compounds with anti-inflammatory properties. For instance, NOSH-Aspirin, a hybrid of aspirin bearing both nitric oxide and hydrogen sulfide-releasing moieties, has shown potent anti-inflammatory effects and significant cell growth inhibitory properties across various cancer cell lines, highlighting its potential as a new class of anti-inflammatory pharmaceuticals (Kodela, Chattopadhyay, & Kashfi, 2012).
Organic Synthesis
- Spiroacetal Synthesis: Spiroacetals are crucial motifs in many natural products and pharmaceuticals. Research into the synthesis of spiroacetal fragments, such as those found in broussonetine H, showcases advanced methods in organic synthesis that could be applicable to the synthesis of complex molecules including 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide (Brimble, Park, & Taylor, 2003).
Material Science
- Thermodynamic Properties and DFT Studies: Advanced materials often require detailed understanding of their properties. A study on the thermodynamic properties and DFT analyses of 1,5-dioxaspiro[5.5] derivatives, coupled with benzimidazole moieties, offers insights into the molecular structure and potential applications of such compounds in material science (Zeng, Wang, & Zhang, 2021).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(1,9-dioxaspiro[5.5]undecan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c20-17(11-22-14-1-2-15-16(9-14)24-12-23-15)19-13-3-6-25-18(10-13)4-7-21-8-5-18/h1-2,9,13H,3-8,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWPDBUQVXNXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)
![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)
![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)
![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)
![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)
![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)
![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)


![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)